![molecular formula C11H13NO3 B8446289 1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione CAS No. 175712-05-7](/img/structure/B8446289.png)
1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione is a complex organic compound known for its unique tricyclic structure. This compound is part of the azatricyclo family, which is characterized by the presence of nitrogen within a tricyclic framework. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione typically involves the use of 1-methyl-7-(propan-2-yl)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione as a starting material. This compound undergoes a reaction with hydroxylamine in an aqueous solution to yield the desired product . The reaction conditions include maintaining a specific temperature and pH to ensure the successful formation of the compound. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione can be compared with other similar compounds, such as:
4-Hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: This compound has a similar tricyclic structure but differs in the presence of a hydroxy group instead of a methoxy group.
Thiourea derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: These derivatives have been studied for their antimicrobial activity and differ in the substitution of thiourea groups.
The uniqueness of this compound lies in its specific structural features and the presence of a methoxy group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
175712-05-7 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-methoxy-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C11H13NO3/c1-15-11-4-2-6(3-5-11)7-8(11)10(14)12-9(7)13/h2,4,6-8H,3,5H2,1H3,(H,12,13,14) |
InChI Key |
AVEUUBJOUHKJEX-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(C=C1)C3C2C(=O)NC3=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
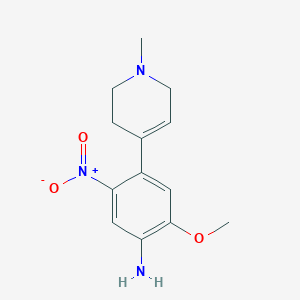
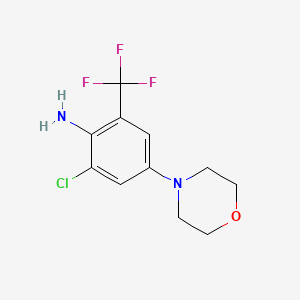

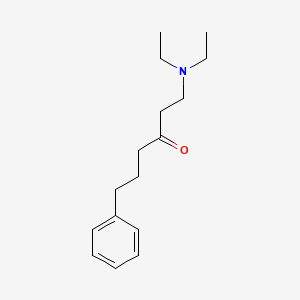
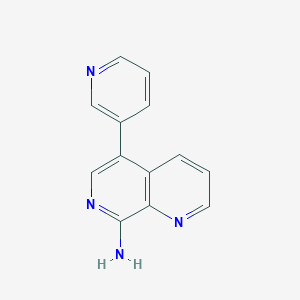
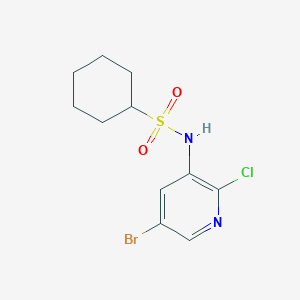
![1-[2-(4-aminophenyl)ethyl]-1H-pyrazole](/img/structure/B8446262.png)
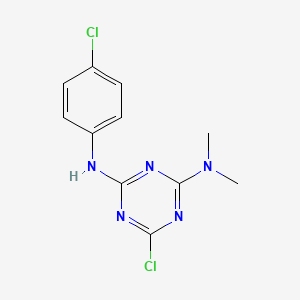
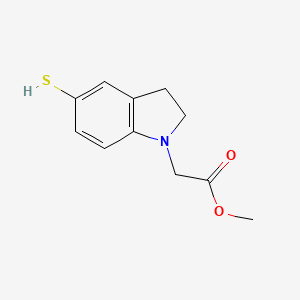
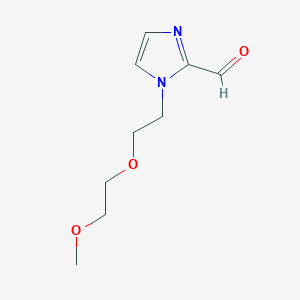
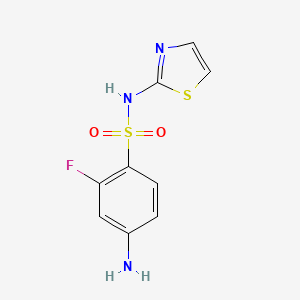
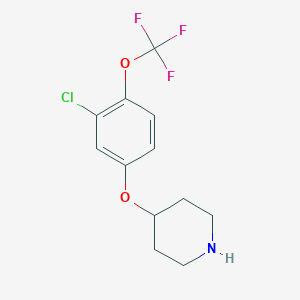
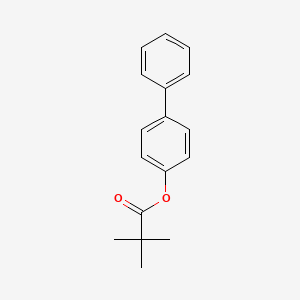
![2-Morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B8446300.png)
